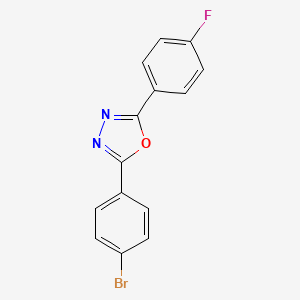

2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Description

Properties

CAS No. |

918476-29-6 |

|---|---|

Molecular Formula |

C14H8BrFN2O |

Molecular Weight |

319.13 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H8BrFN2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H |

InChI Key |

LNHMBNLSLZWJSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazides with Aromatic Acids or Acyl Chlorides

A representative method involves the reaction of 4-bromobenzohydrazide with 4-fluorobenzoic acid or its derivatives in the presence of phosphorus oxychloride as a cyclodehydrating agent. The reaction is typically conducted under reflux conditions (80–115 °C) for several hours (4–7 hours), facilitating ring closure to the oxadiazole.

-

- Solvent: Phosphorus oxychloride (POCl₃) or anhydrous toluene with POCl₃ added.

- Temperature: Reflux (80–115 °C).

- Time: 4–7 hours.

- Workup: Neutralization with sodium bicarbonate solution, followed by filtration and recrystallization.

Yields: Reported yields for similar 2,5-disubstituted oxadiazoles range from 70% to 90%, depending on substituents and reaction optimization.

Alternative One-Pot Synthesis and Arylation Strategies

Recent advances include one-pot synthesis-arylation strategies where carboxylic acids and hydrazides are combined with coupling reagents and catalysts in a single reaction vessel. For example, a copper-catalyzed process using 1,4-dioxane as solvent, cesium carbonate as base, and 1,10-phenanthroline as ligand can afford 2,5-disubstituted oxadiazoles with high efficiency.

-

- Streamlined synthesis reducing purification steps.

- Potential for scale-up and diversity-oriented synthesis.

-

- Temperature: 80–120 °C.

- Time: 3–18 hours depending on the step.

- Catalysts: Copper(I) iodide or palladium complexes.

- Bases: Cesium carbonate or potassium acetate.

Suzuki-Miyaura Cross-Coupling for Substituent Installation

In some synthetic routes, the oxadiazole core bearing a bromophenyl substituent is subjected to Suzuki-Miyaura cross-coupling with arylboronic acids or esters to install the 4-fluorophenyl group at the 5-position.

- Catalysts: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Bases: Potassium acetate or sodium carbonate.

- Solvents: Dioxane/water mixtures.

- Temperature: 80–100 °C.

- Reaction Time: Overnight (12–18 hours).

This method allows for modular synthesis and late-stage functionalization, enhancing structural diversity.

Comparative Data Table of Preparation Methods

Research Findings and Notes on Preparation

The cyclodehydration step is critical and typically requires careful control of temperature and stoichiometry to avoid side reactions and ensure high yield.

The use of phosphorus oxychloride is common due to its dual role as solvent and dehydrating agent, but requires careful handling due to its corrosive nature.

One-pot methods integrating synthesis and arylation steps reduce reaction times and purification steps, improving overall efficiency.

Suzuki-Miyaura coupling is a versatile tool for introducing diverse aryl groups, including fluorinated phenyl rings, enabling the synthesis of this compound with precise substitution patterns.

Characterization of the final compound typically involves NMR (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has found applications in various scientific research fields:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with biological targets effectively.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors, leading to the inhibition of microbial growth or cancer cell proliferation. The molecular targets and pathways involved are subject to ongoing research and may include interactions with DNA, proteins, or cellular membranes.

Comparison with Similar Compounds

Key Observations:

Halogen Effects : Replacement of bromine with chlorine (e.g., 2-(4-chlorophenyl)-5-(4-fluorophenyl)-oxadiazole) improves anticancer activity, likely due to chlorine’s smaller atomic radius and stronger electron-withdrawing effect, enhancing receptor binding . Bromine’s larger size may sterically hinder interactions in certain targets.

Electron-Withdrawing Groups : Nitro and sulfonyl groups (e.g., 2-(methylsulfonyl)-5-(4-fluorophenyl)-oxadiazole) significantly boost antibacterial activity by reducing electron density on the oxadiazole ring, improving stability and target affinity .

Hybrid Substituents: Adamantane derivatives exhibit unique crystallographic properties (e.g., monoclinic packing) due to the bulky adamantane group, which influences material science applications .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Comparison of Para-Substituted Oxadiazoles

- Substituent Size Impact : The larger bromine atom increases unit cell volume (1433.59 ų) compared to chlorine (1402.15 ų) and fluorine (1421.87 ų), reflecting steric effects on crystal packing .

Biological Activity

2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 305.12 g/mol. The compound features a unique oxadiazole ring that is substituted with bromine and fluorine atoms, which are known to enhance biological activity through various mechanisms.

Synthesis of this compound

The synthesis typically involves the reaction of appropriate hydrazones with carboxylic acids or acid chlorides under acidic conditions. The reaction pathway and conditions can significantly influence the yield and purity of the resulting oxadiazole derivatives.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro assays against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed IC50 values in the micromolar range. The compound's mechanism appears to involve induction of apoptosis, as evidenced by increased caspase-3 activity and altered expression of apoptotic markers like p53 .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction |

| HeLa | 18.5 | Apoptosis induction |

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has shown promising anti-inflammatory effects. A study reported that derivatives of oxadiazoles, including the target compound, exhibited anti-inflammatory activity ranging from 33.3% to 61.9% in various assays compared to standard drugs like indomethacin .

| Compound | Anti-inflammatory Activity (%) |

|---|---|

| This compound | 59.5 |

| Indomethacin | 64.3 |

Case Studies and Research Findings

- Study on Cytotoxicity : A comprehensive study demonstrated that the compound induced significant cytotoxicity in MCF-7 cells with an IC50 value of 15 µM. Flow cytometry analyses confirmed that the compound promotes apoptosis through mitochondrial pathways .

- Anti-inflammatory Efficacy : In a comparative analysis against indomethacin, the oxadiazole derivative showed comparable anti-inflammatory activity with minimal ulcerogenic effects, making it a potential candidate for pain management therapies without severe side effects .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the presence of halogen substituents (bromine and fluorine) on the phenyl rings significantly enhances both cytotoxic and anti-inflammatory activities. Further modifications are being explored to optimize these effects .

Q & A

Q. What are the common synthetic routes for 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole?

The compound is typically synthesized via cyclization of diacylhydrazide precursors using agents like phosphorus oxychloride (POCl₃). For example, hydrazides derived from 4-bromophenyl and 4-fluorophenyl carboxylic acids are reacted under reflux conditions (80–120°C) to form the oxadiazole ring. Optimization includes controlling reaction time (4–8 hours) and stoichiometric ratios to improve yields (≥70%) .

Q. How is the compound structurally characterized in academic research?

Characterization employs spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the oxadiazole ring.

- IR spectroscopy to identify C=N and C-O-C stretching vibrations (~1610 cm⁻¹ and ~1250 cm⁻¹, respectively).

- Mass spectrometry (ESI-MS or HRMS) for molecular ion verification.

- X-ray crystallography (if crystalline) for definitive structural elucidation .

Q. What are the primary research applications of this compound?

- Biological studies : Anti-inflammatory, analgesic, and antibacterial activities, particularly targeting enzymes like cyclooxygenase (COX) or bacterial EPS production .

- Material science : As a fluorophore in scintillators due to its high radiative stability and electron-transport properties in polymer matrices .

Advanced Research Questions

Q. How to design experiments to evaluate anti-inflammatory activity?

- In vivo models : Use carrageenan-induced rat paw edema, measuring inhibition (%) at 20–60 mg/kg doses. Compare to standards like indomethacin (64.3% inhibition at 20 mg/kg) .

- Ulcerogenicity assessment : Administer orally (60 mg/kg) and evaluate gastric lesions via histopathology. Cyclized oxadiazoles typically show lower ulcer indices (0.58–0.83) compared to non-cyclized analogs .

Q. What methodological approaches analyze its antibacterial mechanism?

- EPS inhibition assays : Quantify extracellular polysaccharide (EPS) reduction in pathogens like Xanthomonas oryzae (Xoo) using colorimetric methods (e.g., phenol-sulfuric acid). Dose-dependent inhibition (e.g., 94.52% at 20 µg/mL) correlates with reduced virulence .

- Minimum inhibitory concentration (MIC) : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC range: 12.5–25 mg/mL) .

Q. How to resolve contradictions in biological activity data across studies?

- Substituent analysis : Compare activity trends for electron-withdrawing (e.g., 4-fluorophenyl) vs. electron-donating (e.g., 3,4-dimethoxyphenyl) groups. For example, 4-chlorophenyl substitution enhances anti-inflammatory activity (59.5%) by improving COX-2 binding .

- Dosage and model alignment : Ensure consistent in vivo/in vitro protocols (e.g., edema induction time, bacterial strain selection) to minimize variability .

Q. What strategies optimize photophysical properties for scintillator applications?

- Dopant concentration : Test 0.1–5 wt% in polymer matrices (e.g., polystyrene) to balance fluorescence intensity and quenching.

- Radiation stability : Expose to γ-rays (e.g., 10⁴ Gy) and monitor emission intensity decay. Oxadiazoles like BPBD retain >90% efficiency due to robust aromatic stabilization .

Q. How to conduct QSAR studies for this compound?

- Descriptor selection : Use Hammett constants (σ) for substituent electronic effects and logP for lipophilicity.

- Computational modeling : Apply DFT calculations (e.g., HOMO-LUMO energies) to correlate orbital properties with bioactivity. For example, HOMO energies near -6.2 eV enhance electron donation in enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.